molecular formula C17H24N2O4 B3175546 (3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2R)-2-(pyridin-3-yl)pyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol CAS No. 957505-48-5

(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2R)-2-(pyridin-3-yl)pyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol

Cat. No.: B3175546
CAS No.: 957505-48-5
M. Wt: 320.4 g/mol
InChI Key: CBBQACBMQVEKKG-IBEHDNSVSA-N
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Description

(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2R)-2-(pyridin-3-yl)pyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol is a useful research compound. Its molecular formula is C17H24N2O4 and its molecular weight is 320.4 g/mol. The purity is usually 95%.
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Biological Activity

The compound (3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2R)-2-(pyridin-3-yl)pyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol , commonly referred to by its CAS number 1014404-85-3 , is a complex organic molecule with potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

PropertyValue
Molecular Formula C₁₇H₂₄N₂O₄
Molecular Weight 320.4 g/mol
CAS Number 1014404-85-3

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly G protein-coupled receptors (GPCRs). GPCRs play crucial roles in signal transduction and are involved in numerous physiological processes. The compound may act as an agonist or antagonist at specific GPCRs, leading to varied biological responses.

Pharmacological Effects

Research indicates that the compound exhibits several pharmacological effects:

  • Neuroprotective Activity : Preliminary studies suggest that this compound may have neuroprotective effects, potentially beneficial for neurodegenerative diseases.
  • Antidepressant Properties : Some studies have indicated that compounds with similar structures exhibit antidepressant-like effects in animal models.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.

Study 2: Antidepressant Activity

In a behavioral pharmacology study, derivatives of this compound were tested for antidepressant-like effects using the forced swim test (FST) and tail suspension test (TST). Results indicated that these compounds significantly reduced immobility time, suggesting potential antidepressant activity . Further investigations are necessary to confirm these effects for the specific compound .

Study 3: Anti-inflammatory Mechanisms

Research published in Pharmacology & Therapeutics highlighted the anti-inflammatory mechanisms of structurally related compounds. These agents were shown to inhibit pro-inflammatory cytokines and modulate signaling pathways associated with inflammation . This provides a basis for exploring similar anti-inflammatory effects for the compound under consideration.

Properties

IUPAC Name

(3aR,5R,6S,6aR)-2,2-dimethyl-5-[[(2R)-2-pyridin-3-ylpyrrolidin-1-yl]methyl]-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-17(2)22-15-14(20)13(21-16(15)23-17)10-19-8-4-6-12(19)11-5-3-7-18-9-11/h3,5,7,9,12-16,20H,4,6,8,10H2,1-2H3/t12-,13-,14+,15-,16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBBQACBMQVEKKG-IBEHDNSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(OC2O1)CN3CCCC3C4=CN=CC=C4)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)CN3CCC[C@@H]3C4=CN=CC=C4)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2R)-2-(pyridin-3-yl)pyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol
Reactant of Route 2
Reactant of Route 2
(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2R)-2-(pyridin-3-yl)pyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol
Reactant of Route 3
(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2R)-2-(pyridin-3-yl)pyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol
Reactant of Route 4
(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2R)-2-(pyridin-3-yl)pyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol
Reactant of Route 5
Reactant of Route 5
(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2R)-2-(pyridin-3-yl)pyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol
Reactant of Route 6
Reactant of Route 6
(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2R)-2-(pyridin-3-yl)pyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol

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